molecular formula C11H8N2O B2974893 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine CAS No. 261-80-3

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine

Cat. No.: B2974893
CAS No.: 261-80-3
M. Wt: 184.198
InChI Key: QEMLWYMNHSJNRH-UHFFFAOYSA-N
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Description

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is characterized by a fused ring system consisting of benzene, pyridine, and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary target of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is the receptor tyrosine kinase AXL . AXL plays pivotal roles in cancer cell survival, metastasis, and drug resistance . It has been highlighted as an attractive antitumor drug target due to the preferable antitumor efficacies observed in both preclinical and clinical studies when the aberrant AXL signaling is pharmacologically or genetically targeted .

Mode of Action

This compound acts as a type II AXL inhibitor . It displays about 15-fold selectivity for AXL over its highly homologous kinase c-Met . The compound significantly blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the AXL signaling pathway . By inhibiting AXL, the compound disrupts the downstream effects of this pathway, which include cell proliferation, migration, and invasion .

Pharmacokinetics

It is described as an orally bioavailable axl inhibitor , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action include significant blocking of cellular AXL signaling, inhibition of AXL-mediated cell proliferation, and impairment of Gas6/AXL-stimulated cell migration and invasion . In an AXL-driven xenograft model, the compound exhibited significant antitumor efficacy, causing tumor stasis or regression .

Action Environment

Given its significant antitumor efficacy in an axl-driven xenograft model , it can be inferred that the compound is likely to be stable and effective in the complex biological environment of a living organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5H-pyrido[3,4-b][1,4]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLWYMNHSJNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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